N-(1-aminopropan-2-yl)nicotinamide

Description

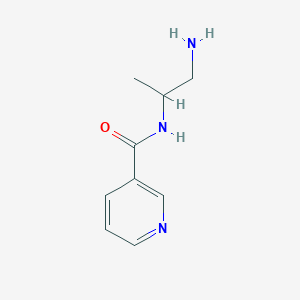

N-(1-aminopropan-2-yl)nicotinamide is a nicotinamide derivative characterized by a propylamine substituent at the nicotinamide nitrogen. Structurally, it combines the pyridine-3-carboxamide core of nicotinamide with a branched aminopropyl chain, distinguishing it from classical NAD+ precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN). Limited commercial availability (discontinued by CymitQuimica as of 2025) indicates it may be a research-grade compound with unresolved pharmacokinetic or stability challenges .

Properties

IUPAC Name |

N-(1-aminopropan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,5,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGOLRBGADGFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-aminopropan-2-yl)nicotinamide typically involves the reaction of nicotinamide with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-aminopropan-2-yl)nicotinamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-aminopropan-2-yl)nicotinic acid, while reduction may produce this compound derivatives with different functional groups .

Scientific Research Applications

N-(1-aminopropan-2-yl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-aminopropan-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence cellular processes by modulating the activity of enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, the compound can affect DNA repair mechanisms and cellular stress responses, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinamide Derivatives

Key Observations :

- The aminopropyl chain in this compound introduces steric and electronic effects that may alter enzyme binding compared to simpler analogs like NAM or NA. For example, the branched amine could hinder interactions with nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway .

- Unlike NR and NMN, which are phosphorylated to enter NAD+ synthesis, this compound lacks a ribose or phosphate group, suggesting divergent metabolic fates.

Bioavailability and Metabolic Pathways

- Nicotinamide Riboside (NR) : Rapidly converted to NMN via nicotinamide riboside kinases (NRK1/2), with oral bioavailability >50% in humans .

- Nicotinamide Mononucleotide (NMN): Absorbed intact in the gut and phosphorylated to NAD+ in tissues, though debate exists about its direct cellular uptake .

- This compound: No in vivo data are available. Its amine group may facilitate solubility but could also promote renal excretion or enzymatic degradation (e.g., via aldehyde oxidase 1 (AOX1) or cytochrome P450 enzymes) .

Analytical Detection and Stability

- UPLC-MS/MS Methods: The validated method for detecting seven nicotinamide analogs (LOD: 0.075–0.600 μg/mL; recovery: 84.6–108.6%) could theoretically apply to this compound. However, its unique structure may require adjustments in chromatographic conditions (e.g., Glcan BEH Amide column with 10% methanol-water for extraction) .

- Stability Challenges: The aminopropyl group may increase susceptibility to oxidation or hydrolysis compared to NMN or NR, necessitating stringent storage conditions.

Biological Activity

N-(1-aminopropan-2-yl)nicotinamide (also known as 1-APN) is a compound derived from nicotinamide, a form of vitamin B3. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

The biological activity of 1-APN is primarily attributed to its interaction with specific molecular targets within cells. It is known to modulate the activity of various enzymes and receptors, influencing several cellular processes:

- Enzyme Inhibition : 1-APN has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This inhibition can lead to reduced production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

- Cellular Metabolism : The compound plays a role in metabolic pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+), which is essential for energy metabolism and cellular repair processes .

Biological Activities

- Anti-inflammatory Effects : Research indicates that 1-APN can significantly reduce inflammation markers in vitro. For instance, studies have demonstrated its ability to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli.

- Antioxidant Properties : The compound exhibits antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells. This property is particularly relevant in the context of aging and neurodegenerative diseases .

- Potential Neuroprotective Effects : Preliminary studies suggest that 1-APN may have neuroprotective properties, potentially benefiting conditions such as Alzheimer’s disease by enhancing NAD+ levels and supporting neuronal health .

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxic effects of 1-APN on various cancer cell lines. The results indicated that:

- MCF-7 Breast Cancer Cells : 1-APN demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective cell growth inhibition at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic potential of 1-APN:

- Animal Models of Inflammation : Administration of 1-APN in murine models resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.